3-(1-Fluorocyclobutyl)propanoic acid
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Overview
Description
3-(1-Fluorocyclobutyl)propanoic acid is an organic compound with the molecular formula C7H11FO2 It is a derivative of propanoic acid, featuring a fluorocyclobutyl group attached to the third carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Fluorocyclobutyl)propanoic acid typically involves the following steps:
Formation of Fluorocyclobutane: The initial step involves the synthesis of fluorocyclobutane, which can be achieved through the fluorination of cyclobutane using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Grignard Reaction: The fluorocyclobutane is then subjected to a Grignard reaction with ethyl magnesium bromide to form a Grignard reagent.
Carboxylation: The Grignard reagent is subsequently carboxylated using carbon dioxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-Fluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom in the fluorocyclobutyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclobutyl derivatives
Scientific Research Applications
3-(1-Fluorocyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Fluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorocyclobutyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simple carboxylic acid with similar structural features but lacking the fluorocyclobutyl group.
Cyclobutylpropanoic acid: Similar structure but without the fluorine atom.
Fluorocyclobutane: Lacks the propanoic acid moiety.
Uniqueness
3-(1-Fluorocyclobutyl)propanoic acid is unique due to the presence of both the fluorocyclobutyl group and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11FO2 |
---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
3-(1-fluorocyclobutyl)propanoic acid |
InChI |
InChI=1S/C7H11FO2/c8-7(3-1-4-7)5-2-6(9)10/h1-5H2,(H,9,10) |
InChI Key |
TVPBFZZOFUZLNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCC(=O)O)F |
Origin of Product |
United States |
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